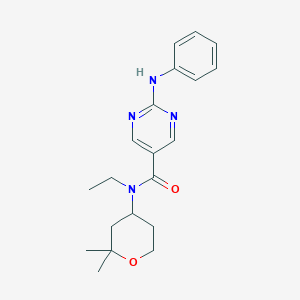
(3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone, also known as DMI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMI belongs to the class of indole-based compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone is not fully understood, but it is believed to involve multiple pathways. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and protein kinase C. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
In the brain, (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to have several biochemical and physiological effects. In cancer cells, (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. In the brain, (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
实验室实验的优点和局限性
One advantage of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone is its high potency and selectivity for cancer cells and neurons. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer and neurological therapy. However, one limitation of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone. One direction is to optimize the synthesis method to improve the yield and purity of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone. Another direction is to investigate the pharmacokinetics and pharmacodynamics of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone in vivo, including its distribution, metabolism, and excretion.
In cancer research, future directions include exploring the combination of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone with other anti-cancer agents and investigating its potential for use in personalized medicine. In neurological research, future directions include investigating the potential of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Conclusion:
In conclusion, (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer and neurological disorders. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone exhibits anti-tumor activity, neuroprotective effects, and modulates multiple pathways involved in cancer cell proliferation and neuronal function. Although there are limitations to its use, (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has shown promise as a potential candidate for cancer and neurological therapy. Future research and development of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone will continue to explore its potential for clinical use.
合成方法
The synthesis of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone involves the reaction of 3,4-dimethoxybenzaldehyde with 1,3-dimethylindole-2-carboxylic acid in the presence of a reducing agent. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone as a yellow solid. The purity and yield of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone can be improved by using different solvents and reaction conditions.
科学研究应用
(3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Several studies have shown that (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone exhibits anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has also been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system.
In addition to its anti-cancer properties, (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been studied for its neuroprotective effects. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
(3,4-dimethoxyphenyl)-(1,3-dimethylindol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-14-7-5-6-8-15(14)20(2)18(12)19(21)13-9-10-16(22-3)17(11-13)23-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCOPRITIKRUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-2-(4-morpholin-4-yl-2-{[2-(tetrahydro-2H-pyran-2-yl)ethyl]amino}pyrimidin-5-yl)propanoic acid](/img/structure/B5643730.png)
![(3R*,4R*)-1-[(3-chloro-2,6-difluorophenyl)acetyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5643732.png)
![(5-chloro-2-methoxyphenyl)[4-(3-methylpyridin-2-yl)piperazin-1-yl]acetic acid](/img/structure/B5643743.png)
![3-{(3R*,4S*)-1-[4-(methylsulfonyl)benzyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5643747.png)
![N-{2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5643748.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5643754.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5643763.png)
![(3S*,4S*)-1-(cyclobutylcarbonyl)-4-{methyl[3-(trifluoromethyl)benzyl]amino}-3-pyrrolidinol](/img/structure/B5643767.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-{4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]butanoyl}-3-pyrrolidinamine](/img/structure/B5643781.png)
![3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5643796.png)

![3,5-dichloro-4-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]benzamide](/img/structure/B5643810.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]propanamide](/img/structure/B5643829.png)
